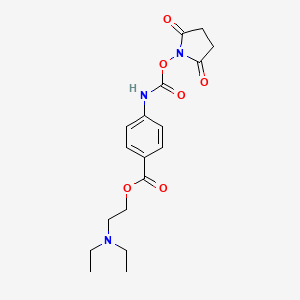

NHS-NH-(diethylamino)ethyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H23N3O6 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoate |

InChI |

InChI=1S/C18H23N3O6/c1-3-20(4-2)11-12-26-17(24)13-5-7-14(8-6-13)19-18(25)27-21-15(22)9-10-16(21)23/h5-8H,3-4,9-12H2,1-2H3,(H,19,25) |

InChI Key |

XZCDDISCLBJVRA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Labeling of Primary Amines on Glycoproteins using NHS-NH-(diethylamino)ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific compound NHS-NH-(diethylamino)ethyl benzoate (B1203000) is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the well-established principles of N-Hydroxysuccinimide (NHS) ester chemistry for labeling primary amines on glycoproteins. The experimental protocols, quantitative data, and workflows presented are representative of this class of reagents and should be adapted and optimized for specific applications.

Introduction

Glycoproteins play a crucial role in a multitude of biological processes, including cell signaling, immune response, and disease pathogenesis. The ability to specifically label and detect glycoproteins is paramount for understanding their function and for the development of novel therapeutics. Chemical labeling of primary amines, predominantly found on lysine (B10760008) residues and the N-terminus of the protein backbone, offers a robust and versatile strategy for conjugating a variety of functional tags to glycoproteins.

This technical guide focuses on the use of amine-reactive reagents, specifically N-Hydroxysuccinimide (NHS) esters, for this purpose. The core of this methodology lies in the reaction of the NHS ester with a primary amine to form a stable amide bond. The specific reagent, NHS-NH-(diethylamino)ethyl benzoate, provides a tertiary amine functional group upon conjugation, which can be utilized for further downstream applications such as charge-based separation or as a handle for secondary labeling.

Chemical Principle of NHS Ester Labeling

The labeling of primary amines on glycoproteins with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine group of the glycoprotein (B1211001) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the primary amines are deprotonated and thus nucleophilic.

Reaction Scheme

The following diagram illustrates the chemical reaction between a primary amine on a glycoprotein and this compound.

Caption: Chemical reaction of this compound with a glycoprotein primary amine.

Experimental Protocols

The following protocols are generalized for the labeling of glycoproteins with NHS esters and should be optimized for the specific glycoprotein and downstream application.

Materials and Reagents

-

Glycoprotein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3.[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette).

Labeling Procedure

-

Prepare Glycoprotein Solution: Dissolve the glycoprotein in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the glycoprotein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

Experimental Workflow

The following diagram outlines the general workflow for labeling a glycoprotein with this compound and subsequent analysis.

Caption: General workflow for glycoprotein labeling with an NHS ester.

Quantitative Data and Characterization

While specific quantitative data for this compound is not available, the following table summarizes typical parameters and expected outcomes for NHS ester labeling of glycoproteins.

| Parameter | Typical Range/Value | Method of Determination |

| Molar Ratio (Ester:Protein) | 10:1 to 50:1 | Empirical optimization |

| Labeling Efficiency | 30-80% | Mass Spectrometry, Spectrophotometry |

| Degree of Labeling (DOL) | 1-5 labels/protein | Mass Spectrometry (intact mass analysis) |

| Stability of Amide Bond | High | Stable under physiological conditions |

| Hydrolysis Half-life of NHS Ester (pH 8.0, 4°C) | ~1 hour | Spectrophotometry (monitoring NHS release) |

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing labeled glycoproteins.[2][3]

-

Intact Mass Analysis: The mass of the intact labeled glycoprotein is measured to determine the degree of labeling (number of tags per protein).

-

Peptide Mapping: The labeled glycoprotein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific sites of modification. The diethylaminoethyl benzoate tag will add a specific mass to the modified lysine residues.

The following diagram illustrates a typical bottom-up proteomics workflow for identifying labeling sites.

Caption: Workflow for identifying labeling sites on a glycoprotein via mass spectrometry.

Applications in Research and Drug Development

Labeling glycoproteins with tags such as diethylaminoethyl benzoate can be applied in various areas:

-

Glycoprotein Trafficking and Localization: The tag can be used to track the movement and localization of glycoproteins within a cell.

-

Protein-Protein Interaction Studies: The labeled glycoprotein can be used as a bait to identify interacting partners.

-

Affinity Purification: The tertiary amine group can be protonated at acidic pH, allowing for ion-exchange chromatography-based purification.

-

Drug Development: Labeled glycoproteins can be used in assays to screen for drug candidates that bind to or modulate the function of the glycoprotein.

Conclusion

Labeling of primary amines on glycoproteins using NHS esters is a well-established and versatile technique. While specific data for this compound is not widely available, the principles and protocols outlined in this guide provide a solid foundation for its application. The introduction of a tertiary amine tag offers unique possibilities for downstream analysis and purification. As with any chemical labeling strategy, careful optimization of reaction conditions and thorough characterization of the labeled product are essential for obtaining reliable and reproducible results.

References

The Diethylaminoethyl (DEAE) Group: A Technical Guide to its Role in Charge-Based Molecular Labeling and Separation

Introduction

While the term "diethylaminoethyl benzoate (B1203000) group" does not refer to a conventional covalent labeling agent for biomolecules, the core component, the diethylaminoethyl (DEAE) group , plays a critical role in a powerful form of molecular "labeling" based on electrostatic interaction. This technical guide provides an in-depth exploration of the DEAE group, focusing on its fundamental properties and its primary application in the charge-based separation of biomolecules through ion-exchange chromatography. This method is a cornerstone of protein and nucleic acid purification for researchers, scientists, and drug development professionals. Additionally, this guide will touch upon the role of the DEAE moiety in other contexts, such as drug delivery.

The DEAE group is a weak anion exchanger.[1] Its utility stems from the tertiary amine which, when protonated at a pH below its pKa (approximately 10), carries a positive charge.[1] This positive charge allows it to reversibly bind to negatively charged molecules, such as proteins and nucleic acids. This interaction forms the basis of DEAE-based separation techniques.[1]

Core Principle: Charge-Based "Labeling"

The DEAE group functions by electrostatically "tagging" or binding to molecules with an accessible negative charge. This is a non-covalent, reversible interaction. In the context of chromatography, a solid support matrix, such as cellulose (B213188) or dextran (B179266), is derivatized with DEAE groups.[1] This creates a stationary phase with a high density of positive charges. When a complex mixture of biomolecules is passed over this matrix, those with a net negative charge will bind, or be "labeled" by the DEAE groups, while neutral or positively charged molecules will pass through. The bound molecules can then be selectively eluted by changing the ionic strength or pH of the buffer.[1]

Application in Ion-Exchange Chromatography

The most prominent application of the DEAE group is in DEAE-cellulose or DEAE-sepharose anion-exchange chromatography. This technique is widely used for the purification of proteins, enzymes, and nucleic acids.[1][2]

Quantitative Data: Properties of DEAE-Based Resins

The efficiency of separation depends on the properties of the DEAE-derivatized resin. Key parameters include the ionic capacity, which is a measure of the number of charged groups per unit of material, and the dynamic binding capacity, which reflects the amount of a specific protein that will bind to the column under defined flow conditions.

| Resin Type | Matrix | Ionic Capacity (meq/g) | Dynamic Binding Capacity (mg/mL) for BSA* | Particle Size (µm) |

| DEAE-Cellulose | Cellulose | 0.9 ± 0.2 | ~30-50 | 40-160 |

| DEAE-Sepharose | Cross-linked Agarose | 0.11 - 0.16 | ~110 | 45-165 |

| DEAE-Dextran | Dextran | Variable | Not typically used in column format | N/A |

*BSA (Bovine Serum Albumin) is a common standard protein for determining binding capacity. Values can vary based on manufacturer, pH, and flow rate.

Experimental Protocol: Protein Purification using DEAE-Cellulose Chromatography

This protocol outlines the general steps for separating a target protein from a mixture using a DEAE-cellulose column.

1. Materials and Reagents:

-

DEAE-Cellulose resin

-

Chromatography column

-

Binding Buffer: e.g., 20 mM Tris-HCl, pH 8.5

-

Elution Buffer: e.g., 20 mM Tris-HCl, pH 8.5 + 1 M NaCl

-

Protein sample, dialyzed against Binding Buffer

-

Peristaltic pump and fraction collector (recommended)

-

UV spectrophotometer for protein detection at 280 nm

2. Column Packing:

-

Prepare a slurry of DEAE-cellulose in Binding Buffer (approximately 50% v/v).

-

Degas the slurry under vacuum to remove air bubbles.

-

Pour the slurry into the chromatography column in a single, continuous motion.

-

Allow the resin to settle, and then open the column outlet to allow the buffer to drain, packing the bed. Do not allow the column to run dry.

-

Wash the packed column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match the buffer.

3. Sample Loading:

-

Load the pre-dialyzed protein sample onto the column at a controlled flow rate. The protein concentration should ideally be at least 2 mg/mL for efficient binding.[3]

-

Collect the flow-through fraction. This contains proteins that did not bind to the resin.

4. Washing:

-

Wash the column with 5-10 column volumes of Binding Buffer to remove any non-specifically bound proteins.

-

Monitor the absorbance at 280 nm until it returns to baseline.

5. Elution:

-

Elute the bound proteins by applying a linear gradient of increasing salt concentration. This is achieved by mixing the Binding Buffer and Elution Buffer in varying proportions. A common gradient is from 0% to 100% Elution Buffer over 10-20 column volumes.

-

Alternatively, a step gradient can be used, where the salt concentration is increased in discrete steps (e.g., 0.1 M, 0.25 M, 0.5 M NaCl).

-

Collect fractions throughout the elution process.

6. Analysis:

-

Measure the protein concentration in each fraction (e.g., by A280).

-

Assay the fractions for the presence of the target protein using a specific activity assay or SDS-PAGE.

-

Pool the fractions containing the purified protein.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Interaction of a DEAE group with a protein.

Caption: DEAE chromatography experimental workflow.

Other Applications of the DEAE Group

Beyond chromatography, the DEAE moiety is utilized in other areas of biotechnology:

-

DEAE-Dextran in Transfection: DEAE-Dextran is a polycationic derivative of dextran that can be used to introduce foreign DNA into animal cells.[1] The positively charged DEAE groups on the dextran backbone interact with the negatively charged phosphate (B84403) backbone of DNA, forming a complex that can be taken up by cells.[1]

-

Drug Delivery: Polymers containing DEAE groups, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), have been explored for pH-responsive drug delivery systems.[4][5] In acidic environments, like those found in tumors, the DEAE groups become protonated, leading to a change in the polymer's structure and the release of an encapsulated drug.[4]

The Role of the Benzoate Group

The "benzoate" portion of the user's query typically refers to the conjugate base of benzoic acid. In chemical contexts, it often serves as a counter-ion to a positively charged species or is part of a larger molecule as an ester or amide.[6][7] For instance, several pharmaceutical compounds are benzoate salts or contain benzoate derivatives.[6] However, in the context of the applications described above, the benzoate group is not a functional component of the DEAE labeling or binding mechanism. The key player is the positively charged DEAE group itself.

Conclusion

The diethylaminoethyl (DEAE) group is a versatile chemical moiety that provides a powerful means of "labeling" and separating biomolecules based on charge. While not a traditional covalent tag, its ability to form strong, yet reversible, electrostatic interactions with negatively charged proteins and nucleic acids makes it an indispensable tool in biochemical research and bioprocessing, primarily through its application in ion-exchange chromatography. Understanding the principles of DEAE-based interactions is fundamental for professionals engaged in the purification and analysis of biomolecules.

References

- 1. Diethylaminoethyl cellulose - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. biotium.com [biotium.com]

- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

A Technical Guide to N-Glycan Labeling with NHS Esters

This guide provides an in-depth overview of the fundamental principles and methodologies for labeling N-glycans using N-Hydroxysuccinimide (NHS) esters. N-glycosylation is a critical post-translational modification that significantly influences protein folding, stability, and function.[1] Accurate analysis of N-glycan structures is therefore essential in drug development, biomarker discovery, and fundamental biological research. Chemical labeling of glycans released from glycoproteins is a cornerstone of modern analytical workflows, enhancing detection sensitivity for techniques like liquid chromatography (LC) and mass spectrometry (MS).[1] Among various chemistries, NHS ester-based labeling is a prevalent and robust method for attaching fluorophores and other tags to N-glycans.[2][3]

Core Principle: The NHS Ester-Amine Reaction

The fundamental reaction involves the acylation of a primary aliphatic amine by an NHS ester.[2] The NHS ester reacts with the nucleophilic amine group to form a stable, covalent amide bond.[2][3][4] The N-hydroxysuccinimide molecule is released as a byproduct.[4] This reaction is highly selective for primary amines at a slightly alkaline pH.[2]

Since N-glycans enzymatically released by Peptide-N-Glycosidase F (PNGase F) do not possess a primary amine at their reducing terminus, a key prerequisite for this labeling strategy is the introduction of an amine group onto the glycan. This is often achieved through reductive amination. Alternatively, modern labeling reagents, such as RapiFluor-MS (RFMS), incorporate an NHS-carbamate reactive group that can directly and rapidly react with the released N-glycan.[5][6]

Quantitative Parameters for Optimal Labeling

The efficiency of the NHS ester reaction is highly dependent on specific experimental conditions. A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and reduces labeling yield.[4]

Table 1: Optimal Reaction Conditions for NHS Ester Labeling

| Parameter | Optimal Range/Value | Recommended Buffers | Notes |

|---|---|---|---|

| pH | 8.3 - 8.5[7][8][9] | 0.1 M Sodium Bicarbonate[7][8], 0.1 M Phosphate[7][8], Borate, HEPES[4] | Low pH protonates the amine, preventing reaction. High pH accelerates NHS ester hydrolysis.[7][8] Buffers containing primary amines (e.g., Tris) must be avoided as they compete in the reaction.[4][10] |

| Temperature | 4°C to Room Temperature (20-25°C)[4][11] | - | Lower temperatures can be used to slow the competing hydrolysis reaction, often combined with longer incubation times (e.g., overnight).[7][9] |

| Reaction Time | 0.5 - 4 hours[4] to overnight[7][9] | - | Duration depends on temperature, concentration of reactants, and the specific biomolecule.[4] |

| Solvent | Aqueous Buffer. DMSO or DMF for dissolving the reagent.[7][8] | - | Water-insoluble NHS esters should first be dissolved in a minimal amount of high-quality, amine-free organic solvent like DMSO or DMF before adding to the aqueous glycan solution.[7][8] |

| Molar Excess | 8- to 20-fold molar excess of NHS ester to amine[8][9][10] | - | An empirical value that may require optimization depending on the specific protein or glycan.[8][9] |

Table 2: Half-life of NHS Esters in Aqueous Solution (Hydrolysis Rate)

| pH | Temperature | Half-life | Implication |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours[4] | Hydrolysis is relatively slow, favoring the labeling reaction. |

| 8.6 | 4°C | 10 minutes[4] | Hydrolysis is rapid; the labeling reaction must proceed quickly, typically in concentrated solutions. |

Comprehensive Experimental Workflow

A typical N-glycan analysis workflow involves multiple stages, from releasing the glycans from the source protein to preparing them for final analysis. Each step is critical for achieving accurate and reproducible results.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of the N-glycan labeling workflow.

This protocol is optimized for the complete release of N-glycans from a glycoprotein sample. Denaturation is crucial for ensuring PNGase F can access all glycosylation sites.[12]

-

Sample Preparation : In a microcentrifuge tube, combine 1-20 µg of the glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 400 mM DTT), and nuclease-free water to a final volume of 10 µL.[13]

-

Denaturation : Heat the sample at 100°C for 10 minutes to denature the protein.[13]

-

Reaction Setup : After denaturation, chill the sample on ice. Add 2 µL of 10X GlycoBuffer 2 (e.g., 500 mM sodium phosphate, pH 7.5), 2 µL of 10% NP-40, and 5 µL of nuclease-free water.[13] The NP-40 is essential to prevent SDS from inactivating the PNGase F enzyme.[13]

-

Enzymatic Digestion : Add 1-2 µL of PNGase F to the reaction mixture. Mix gently.[13]

-

Incubation : Incubate the reaction at 37°C for 1 to 4 hours.[12][13] For heavily glycosylated or resistant proteins, an overnight incubation may be necessary.[13]

-

Verification (Optional) : The extent of deglycosylation can be assessed by observing the mobility shift of the protein on an SDS-PAGE gel.[12]

This protocol assumes the N-glycans have been released, purified, and possess a primary amine for labeling.

-

Reagent Preparation : Prepare the NHS ester label by dissolving it in a small volume of anhydrous DMSO or amine-free DMF to a stock concentration (e.g., 10 mg/mL).[3][7] This solution should be prepared immediately before use.[10]

-

Glycan Preparation : Dissolve the dried, purified N-glycan sample in a reaction buffer with an optimal pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).[7][8] The optimal concentration is typically 1-10 mg/mL.[8]

-

Labeling Reaction : Add a molar excess (e.g., 8-10 fold) of the dissolved NHS ester solution to the glycan solution.[8][9] Vortex the mixture gently.[7][9]

-

Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[7][8][9]

-

Quenching (Optional) : The reaction can be stopped by adding an amine-containing buffer like Tris or glycine, or by proceeding directly to the purification step.[4] For some workflows, ammonium (B1175870) acetate (B1210297) is used to quench the reaction.[14]

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is a robust method for purifying labeled glycans from reaction byproducts like excess fluorescent dye.[5][15]

-

Sorbent Conditioning : Condition the wells of a HILIC SPE plate or cartridge by adding 200 µL of nuclease-free water, then aspirating to waste.[14]

-

Sorbent Equilibration : Equilibrate the sorbent by adding 200 µL of 85% acetonitrile (B52724) (ACN) and aspirating to waste. Repeat this step.[5][14]

-

Sample Loading : Dilute the labeling reaction mixture with ACN to a final concentration of ~85-90% ACN. Load the diluted sample onto the equilibrated HILIC sorbent. The polar glycans will be retained.[5]

-

Washing : Wash the sorbent twice with a wash solution (e.g., 1% formic acid in 90% ACN) to remove hydrophobic impurities, excess label, and salts.[5]

-

Elution : Elute the purified, labeled N-glycans from the sorbent using an aqueous eluent, such as 200 mM ammonium acetate in 5% ACN or simply nuclease-free water.[6]

-

Final Preparation : The eluted sample can be dried down via vacuum centrifugation or directly injected for LC-MS analysis, depending on the downstream requirements.[6][16]

N-Glycans as Modulators of Cellular Signaling

While not a signaling pathway themselves, N-glycans are critical modulators of cell signaling processes. The size and complexity of N-glycans on cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), can influence receptor dimerization, ligand binding affinity, and subsequent downstream pathway activation (e.g., MAPK/ERK pathway). Altered glycosylation is a known hallmark of various diseases, including cancer, making glycan analysis crucial for understanding disease pathology and developing therapeutics.

References

- 1. Mechanism of N-Glycan Relative Quantification via 2-AA Labeling | MtoZ Biolabs [mtoz-biolabs.com]

- 2. glenresearch.com [glenresearch.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 6. lcms.cz [lcms.cz]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. neb.com [neb.com]

- 12. neb.com [neb.com]

- 13. neb.com [neb.com]

- 14. GlycoWorks® Reducing Protocol - Protocol - OneLab [onelab.andrewalliance.com]

- 15. waters.com [waters.com]

- 16. neb-online.de [neb-online.de]

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Glycan Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The intricate nature of glycan structures and their dynamic changes in various physiological and pathological states, including cancer and inflammatory diseases, have made glycan analysis an area of intense research. Amine-reactive crosslinkers and labeling reagents are indispensable tools in the glycobiology toolbox, enabling the sensitive detection, quantification, and structural elucidation of glycans.

This technical guide provides a comprehensive overview of the core principles and methodologies employing amine-reactive reagents for glycan analysis. While glycans themselves lack primary amines, this guide will detail the prevalent strategy of reductive amination, which targets the aldehyde group at the reducing end of released glycans. We will explore the chemistry of various amine-reactive labels, present detailed experimental protocols, and offer quantitative comparisons to aid in the selection of the most suitable reagents for specific research needs.

The Chemistry of Amine-Reactive Labeling for Glycan Analysis

The foundational principle for labeling glycans with amine-reactive reagents is reductive amination . Unlike proteins, which possess abundant primary amines on lysine (B10760008) residues and the N-terminus, glycans must first be enzymatically or chemically released from the glycoprotein (B1211001) to expose a reducing end.[1] This reducing-end sugar exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. The aldehyde group is the target for amine-reactive labels.

The process of reductive amination involves two key steps:

-

Schiff Base Formation: A primary amine group on the labeling reagent acts as a nucleophile, attacking the electrophilic aldehyde carbon of the glycan. This reaction forms a reversible imine, also known as a Schiff base.[2]

-

Reduction: The unstable Schiff base is then stabilized by reduction to a stable secondary amine using a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or 2-picoline borane (B79455).[3] This creates a stable, covalent bond between the glycan and the label.

The 1:1 stoichiometry of this reaction is crucial for quantitative analysis, as the signal intensity from the label directly correlates with the amount of the glycan.[4]

Types of Amine-Reactive Labels for Glycan Analysis

A variety of amine-reactive labels are available, each offering distinct advantages in terms of sensitivity, detection method, and compatibility with downstream analytical techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS).

Fluorescent Labels

Fluorescent labels are widely used for their high sensitivity in HPLC and CE applications.[5]

-

2-Aminobenzamide (B116534) (2-AB): One of the most common and well-established labels for glycan analysis.[5] It provides robust and stable labeling, and extensive databases of 2-AB labeled glycan structures are available for chromatographic reference.[3] However, it exhibits poor ionization efficiency, which can be a limitation for mass spectrometry.[5]

-

2-Aminobenzoic Acid (2-AA): Similar to 2-AB, 2-AA is another widely used fluorescent label. The presence of a carboxyl group gives it a negative charge, making it suitable for both positive and negative mode mass spectrometry.[3]

-

Procainamide (ProA): Offers significantly higher fluorescence and mass spectrometry sensitivity compared to 2-AB.[6] The tertiary amine in its structure enhances ionization in positive mode ESI-MS.[1]

-

RapiFluor-MS (RF-MS): A more recently developed label that provides exceptional sensitivity in both fluorescence and mass spectrometry detection.[1][2]

-

8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS): A multi-charged label that is particularly well-suited for separation by capillary electrophoresis.

Isotopic and Isobaric Labels for Quantitative Mass Spectrometry

For precise quantitative analysis using mass spectrometry, isotopic and isobaric labeling strategies are employed.

-

Glycan Reductive Isotope Labeling (GRIL): This method utilizes stable isotope-coded aniline (B41778) tags, such as [¹²C₆]-aniline and [¹³C₆]-aniline, to label two different glycan samples.[4][7] The samples are then mixed, and the relative abundance of each glycan is determined by the ratio of the peak intensities of the 6 Da-separated isotopic pair in the mass spectrum.[4] This technique allows for accurate relative quantification over a wide dynamic range.[7]

-

Isobaric Aldehyde Reactive Tags (iARTs): These tags are isobaric, meaning they have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer.[8] This allows for the multiplexed analysis of several samples simultaneously. The relative quantification is achieved by comparing the intensities of the reporter ions in the tandem MS spectra.[8][9]

Quantitative Data Summary

The choice of labeling reagent significantly impacts the sensitivity and performance of glycan analysis. The following tables summarize key quantitative data comparing common amine-reactive labels.

Table 1: Comparison of Fluorescent Labels for N-Glycan Analysis

| Label | Relative Fluorescence Sensitivity (vs. 2-AB) | Relative MS Sensitivity (vs. 2-AB) | Minimum IgG for Reliable MS Quantification |

| 2-Aminobenzamide (2-AB) | 1x | 1x | 10 µg[1] |

| Procainamide (ProA) | ~15x[1] | ~30x[6] | 1 µg[1] |

| RapiFluor-MS (RF-MS) | ~4x[1] | ~68x[1] | 0.5 µg[1] |

Table 2: Features of Isotopic and Isobaric Labeling Strategies

| Labeling Strategy | Reagent Examples | Principle | Key Advantages |

| Glycan Reductive Isotope Labeling (GRIL) | [¹²C₆]- and [¹³C₆]-aniline | Isotopic labeling (mass difference in precursor ions) | Accurate relative quantification, no chromatographic separation of isotopic pairs.[4][7] |

| Isobaric Aldehyde Reactive Tags (iARTs) | iARTs with different reporter ions | Isobaric labeling (reporter ions in tandem MS) | Multiplexing of samples, simplified MS1 spectra.[8][9] |

Experimental Protocols

This section provides detailed methodologies for the complete workflow of N-glycan analysis, from release to labeling and purification.

Protocol 1: N-Glycan Release and 2-AB Labeling for HILIC-FLR Analysis

This protocol describes a standard procedure for releasing N-glycans from a glycoprotein, followed by labeling with 2-aminobenzamide (2-AB) and purification.

Materials:

-

Glycoprotein sample (e.g., monoclonal antibody)

-

Denaturing buffer (e.g., 1.33% SDS)

-

IGEPAL-CA630 (4% v/v)

-

PNGase F

-

2-AB labeling solution (freshly prepared): 2-aminobenzamide and 2-picoline borane in a 70:30 (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.[10]

-

Acetonitrile (B52724) (ACN)

-

Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) cartridges or plates

-

Water, 70% ethanol

-

Ammonium (B1175870) formate (B1220265) solution (100 mM, pH 4.4)

Procedure:

-

N-Glycan Release:

-

2-AB Labeling:

-

To the released glycan sample, add the freshly prepared 2-AB labeling solution.

-

Incubate the reaction mixture at 65°C for 2 hours.[11]

-

-

HILIC-SPE Purification:

-

Equilibrate the HILIC-SPE plate by washing with 70% ethanol, followed by water, and finally with 96% ACN.[11]

-

Bring the labeled glycan sample to 96% ACN by adding the appropriate volume of ACN.

-

Load the sample onto the equilibrated HILIC-SPE plate.

-

Wash the plate with 96% ACN to remove excess 2-AB label and other impurities.

-

Elute the labeled glycans with water or a low concentration of aqueous buffer (e.g., 50 mM ammonium formate).

-

-

Analysis:

-

The purified 2-AB labeled glycans are now ready for analysis by HILIC-UPLC with fluorescence detection.

-

Separate the labeled glycans using a linear gradient of decreasing acetonitrile concentration with an aqueous ammonium formate buffer.[11]

-

Protocol 2: Glycan Reductive Isotope Labeling (GRIL) for Quantitative MS Analysis

This protocol outlines the key steps for relative quantification of glycans from two different samples using [¹²C₆]- and [¹³C₆]-aniline.

Materials:

-

Two glycan samples to be compared (Sample A and Sample B)

-

[¹²C₆]-aniline labeling solution

-

[¹³C₆]-aniline labeling solution

-

Reductive amination reagents (as in Protocol 1)

-

Reversed-phase chromatography media for cleanup

Procedure:

-

Parallel Labeling:

-

In separate reaction vials, label Sample A with [¹²C₆]-aniline and Sample B with [¹³C₆]-aniline following the reductive amination procedure described in Protocol 1.[4]

-

Optimize the reaction to ensure high derivatization yields (>95%) by using aniline as the limiting reactant and the reducing agent in excess.[12]

-

-

Sample Pooling and Purification:

-

After the labeling reaction, combine the [¹²C₆]-labeled Sample A and [¹³C₆]-labeled Sample B.

-

Purify the pooled, dual-labeled sample using reversed-phase chromatography to remove excess reagents.[4]

-

-

Mass Spectrometry Analysis:

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of amine-reactive crosslinkers for glycan analysis, the following diagrams have been generated using the DOT language.

Conclusion

Amine-reactive crosslinkers and labeling reagents are powerful and versatile tools that are indispensable in modern glycobiology research and biopharmaceutical development. Through the robust chemistry of reductive amination, these reagents enable the sensitive and quantitative analysis of glycans, providing critical insights into their structure and function. A thorough understanding of the different types of labels, their chemical properties, and the nuances of the experimental protocols is crucial for the successful design and execution of glycan analysis studies. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively utilize these tools to advance their scientific goals in the dynamic and expanding field of glycomics.

References

- 1. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLYCAN REDUCTIVE ISOTOPE LABELING (GRIL) FOR QUANTITATIVE GLYCOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]

- 6. ludger.com [ludger.com]

- 7. Glycan reductive isotope labeling for quantitative glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycan Analysis by Isobaric Aldehyde Reactive Tags and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycan analysis by isobaric aldehyde reactive tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. Relative quantitation of glycosylation variants by stable isotope labeling of enzymatically released N-glycans using [12C]/[13C] aniline and ZIC-HILIC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CAS Number 2050902-45-7 (InstantPC Dye)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and a detailed overview of the application of the compound with CAS number 2050902-45-7. This reagent is chemically known as 2-(diethylamino)ethyl 4-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)benzoate and is widely recognized by its trade name, InstantPC. It is a high-performance labeling agent for the analysis of N-linked glycans from glycoproteins.

Chemical and Physical Properties

InstantPC is a novel labeling dye designed for enhanced fluorescence and mass spectrometry (MS) detection of glycans.[1][2] Its structure incorporates a tertiary amine, which significantly boosts ionization efficiency in positive-ion mode MS, and a fluorophore that allows for sensitive fluorescence detection.[1][2]

| Property | Value | Source |

| Chemical Name | 2-(diethylamino)ethyl 4-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)benzoate | Agilent SDS |

| CAS Number | 2050902-45-7 | Agilent SDS |

| Molecular Formula | C₁₈H₂₃N₃O₆ | [1] |

| Molecular Weight | 377.39 g/mol | [1] |

| Monoisotopic Mass Added | 261.14773 Da | [2] |

| Solubility | Soluble in water | Agilent SDS |

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(diethylamino)ethyl 4-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)benzoate is not classified as a hazardous substance. Safety Data Sheets (SDS) from suppliers indicate that it does not have associated hazard pictograms, signal words, or hazard statements.

First Aid Measures:

-

Inhalation: Move to fresh air. Consult a doctor if symptoms arise.

-

Skin Contact: Generally does not cause skin irritation. Rinse with water.

-

Eye Contact: Rinse opened eye for several minutes under running water.

-

Ingestion: If symptoms persist, consult a doctor.

The substance is not considered to be a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance.

Mechanism of Action in N-Glycan Labeling

InstantPC is an activated form of procaine (B135) designed to rapidly and efficiently label N-glycans for analysis. The process begins with the enzymatic release of N-glycans from a glycoprotein (B1211001) using Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue of the protein, resulting in a free glycan with a glycosylamine at its reducing end.

The InstantPC molecule contains an N-hydroxysuccinimide (NHS) carbamate (B1207046) group. This activated group reacts swiftly with the primary amine of the glycosylamine. The reaction forms a stable urea (B33335) linkage between the InstantPC dye and the N-glycan.[2][3] This rapid and stable conjugation is a key advantage of the InstantPC labeling chemistry.

Experimental Protocol: N-Glycan Sample Preparation with InstantPC

This protocol outlines a typical workflow for the preparation of N-glycans from a glycoprotein sample, such as a monoclonal antibody, using an InstantPC-based labeling kit.[2][3]

Materials:

-

Glycoprotein sample (e.g., monoclonal antibody, Fc-fusion protein)

-

Denaturant solution

-

N-Glycanase (PNGase F) working solution

-

InstantPC dye solution

-

Load/Wash solution (e.g., 2.5% formic acid in 97.5% acetonitrile)

-

Elution solution

-

Solid-phase extraction (SPE) cleanup plate (HILIC-based)

-

Heating block and vacuum manifold

Procedure:

-

Glycoprotein Denaturation:

-

To your glycoprotein sample (e.g., up to 40 µg), add the denaturant solution.

-

Mix thoroughly.

-

Incubate the mixture at 90°C for 3 minutes.

-

Allow the sample to cool to room temperature for 2 minutes.[2]

-

-

N-Glycan Release:

-

Add the N-Glycanase (PNGase F) working solution to the denatured sample.

-

Mix thoroughly.

-

Incubate at 50°C for 5 minutes to enzymatically release the N-glycans.[2]

-

-

InstantPC Labeling:

-

Add the InstantPC dye solution to the sample containing the released glycans.

-

Mix thoroughly.

-

Incubate at 50°C for 1 minute to allow for the labeling reaction.[3]

-

-

Sample Cleanup (Solid-Phase Extraction):

-

Equilibrate the wells of the cleanup plate with the Load/Wash solution.

-

Add the Load/Wash solution to your labeled glycan sample.

-

Load the entire sample onto the equilibrated cleanup plate.

-

Apply a vacuum to draw the sample through the sorbent.

-

Wash the wells with the Load/Wash solution to remove excess dye and other impurities.

-

Place a collection plate under the cleanup plate.

-

Elute the labeled N-glycans using the appropriate elution solution.

-

-

Analysis:

Performance and Quantitative Data

InstantPC has been developed to provide superior sensitivity in both fluorescence and mass spectrometry detection compared to traditional glycan labels.[1][2]

| Labeling Reagent | Relative Fluorescence (FLD) Signal | Relative Mass Spectrometry (MS) Signal |

| InstantPC | Highest | High |

| RapiFluor-MS (RFMS) | Lower than InstantPC | High |

| Procainamide | Lower than InstantPC | Moderate |

| 2-Aminobenzamide (2-AB) | Lowest | Lowest |

Note: Relative performance can vary based on the specific glycoprotein and analytical instrumentation used. Data is aggregated from comparative studies.[1][2]

Visualizations

Experimental Workflow for N-Glycan Analysis using InstantPC

Caption: Workflow for N-glycan labeling and analysis.

Reaction Mechanism of InstantPC Labeling

Caption: Formation of a stable urea linkage.

References

Methodological & Application

Application Notes and Protocols for N-Glycan Labeling with NHS-NH-(diethylamino)ethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analysis of N-linked glycans is a critical aspect of biopharmaceutical development and biological research, as glycosylation significantly impacts protein function, stability, and immunogenicity. To facilitate sensitive and accurate detection of N-glycans by methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS), a derivatization step is typically required. This involves labeling the reducing end of the released glycans with a tag that enhances detection. The NHS-NH-(diethylamino)ethyl benzoate (B1203000) label provides a tertiary amine for enhanced ionization in mass spectrometry and a UV-active benzoyl group for chromatographic detection.

This document provides a detailed protocol for the labeling of N-glycans using NHS-NH-(diethylamino)ethyl benzoate via reductive amination, followed by purification and preparation for analysis.

Principle of the Method

The workflow for N-glycan analysis generally involves three main stages:

-

Enzymatic release of N-glycans from the glycoprotein (B1211001) using an enzyme such as PNGase F.

-

Labeling of the released glycans at their reducing end with this compound.

-

Purification of the labeled glycans to remove excess labeling reagents and byproducts.

-

Analysis by chromatographic or mass spectrometric techniques.

The labeling reaction described here is a reductive amination process. The primary amine of the NH-(diethylamino)ethyl benzoate portion of the reagent reacts with the aldehyde group of the open-ring form of the N-glycan to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage. The N-hydroxysuccinimide (NHS) ester moiety of the label is a reactive group that can be used for subsequent conjugation, but for the purpose of glycan analysis, it is the primary amine that partakes in the labeling reaction.

Experimental Protocols

Enzymatic Release of N-Glycans

Materials:

-

Glycoprotein sample

-

Denaturation Buffer: 5% SDS, 1 M beta-mercaptoethanol

-

NP-40 Buffer: 10% Nonidet P-40

-

N-Glycosidase F (PNGase F)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

To 10-100 µg of glycoprotein in an Eppendorf tube, add Denaturation Buffer to a final concentration of 0.5% SDS and 100 mM beta-mercaptoethanol.

-

Incubate the mixture at 95°C for 5 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

Add NP-40 Buffer to a final concentration of 1% NP-40.

-

Add PNGase F (typically 1-5 µL, follow manufacturer's instructions) and incubate at 37°C for 1 to 16 hours.

Labeling of N-Glycans with this compound

Materials:

-

Dried, released N-glycans

-

Labeling Solution: 0.35 M this compound in a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid (7:3, v/v).

-

Reducing Agent Solution: 1 M Sodium Cyanoborohydride (NaCNBH₃) in a mixture of DMSO and glacial acetic acid (7:3, v/v).

Procedure:

-

Lyophilize the released N-glycan sample to dryness in a vacuum centrifuge.

-

To the dried glycans, add 50 µL of the Labeling Solution.

-

Add 50 µL of the Reducing Agent Solution.

-

Vortex the mixture gently to dissolve the glycan pellet.

-

Incubate the reaction mixture at 65°C for 2 hours.

-

After incubation, cool the reaction mixture to room temperature.

Purification of Labeled N-Glycans

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HILIC)

-

Acetonitrile (B52724) (ACN)

-

Deionized water

-

Elution Buffer: 20% Acetonitrile in water

Procedure (using C18 SPE):

-

Condition the C18 SPE cartridge by washing with 1 mL of 100% acetonitrile, followed by 1 mL of deionized water.

-

Add 1 mL of acetonitrile to the labeling reaction mixture and mix thoroughly.

-

Load the diluted sample onto the conditioned C18 SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove unincorporated label and salts.

-

Elute the labeled N-glycans with 1 mL of Elution Buffer.

-

Dry the eluted sample in a vacuum centrifuge.

-

Reconstitute the dried, labeled glycans in an appropriate solvent (e.g., water or mobile phase) for analysis.

Data Presentation

| Parameter | Condition |

| Labeling Reagent Concentration | 0.35 M |

| Reducing Agent Concentration | 1 M |

| Reaction Solvent | DMSO:Acetic Acid (7:3, v/v) |

| Incubation Temperature | 65°C |

| Incubation Time | 2 hours |

| Purification Method | C18 Solid-Phase Extraction |

Visualizations

Caption: Experimental workflow for N-glycan labeling.

Caption: Chemical reaction for N-glycan labeling.

Optimizing Labeling Efficiency with NHS-NH-(diethylamino)ethyl Benzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-hydroxysuccinimide-NH-(diethylamino)ethyl benzoate (B1203000) (NHS-NH-(diethylamino)ethyl benzoate) in labeling reactions. The primary focus is on optimizing reaction conditions to achieve maximum labeling efficiency of molecules containing primary amines, such as proteins, peptides, and modified nucleic acids.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation. They react with primary amino groups (-NH2) present on target molecules to form stable and covalent amide bonds.[1][2] This reaction is a cornerstone for labeling biomolecules with tags for detection, purification, or therapeutic applications. The specific reagent, this compound, is utilized for applications such as N-glycan labeling.[3][4][5]

The efficiency of the labeling reaction is critically dependent on several factors, primarily the pH of the reaction buffer. The reaction involves a nucleophilic attack of the unprotonated primary amine on the ester. However, a competing hydrolysis reaction, where the NHS ester reacts with water, can significantly reduce the labeling yield.[6][7] Optimizing the reaction conditions is therefore essential to favor the aminolysis reaction over hydrolysis.

Key Parameters for Optimal Labeling

Achieving high labeling efficiency requires careful control of the reaction environment. The following parameters are crucial and should be optimized for each specific application.

Reaction pH

The pH of the reaction buffer is the most critical factor influencing the outcome of the labeling reaction.[8][9]

-

Optimal Range: The optimal pH for the reaction between an NHS ester and a primary amine is typically between pH 8.3 and 8.5 .[8][9][10]

-

Low pH: At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[6][8]

-

High pH: At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.[9][11][12]

Buffer Composition

The choice of buffer is also critical to avoid unwanted side reactions.

-

Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or borate (B1201080) buffers.[6][8][13]

-

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[6][13]

Reactant Concentrations and Molar Ratio

The concentrations of the target molecule and the NHS ester, as well as their molar ratio, will influence the degree of labeling.

-

Protein Concentration: A higher protein concentration (e.g., >5 mg/mL) can lead to higher labeling efficiency.[2] For typical labeling reactions, a concentration of 1-10 mg/mL is recommended.[6][9]

-

Molar Excess of NHS Ester: A molar excess of the NHS ester is generally used to drive the reaction to completion. A starting point for optimization is a 5- to 20-fold molar excess of the NHS ester over the protein.[6] For mono-labeling, an 8-fold molar excess is often a good starting point.[9] The optimal ratio may vary depending on the protein and the desired degree of labeling.

Solvent for NHS Ester

This compound, like many NHS esters, may have limited solubility in aqueous buffers.

-

Recommended Solvents: Anhydrous (amine-free) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving the NHS ester before adding it to the reaction mixture.[8][9][13] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[13]

-

Procedure: A concentrated stock solution of the NHS ester in DMSO or DMF should be prepared immediately before use and added to the buffered solution of the target molecule.[2] Aqueous solutions of NHS esters are not stable and should be used immediately.

Reaction Time and Temperature

-

Temperature: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[8][11][12] Lower temperatures can help to minimize hydrolysis of the NHS ester, which has a half-life of 10 minutes at pH 8.6 and 4°C.[11][12]

-

Time: The optimal reaction time will depend on the reactivity of the target molecule and the other reaction conditions.

Data Summary: Optimizing Reaction Conditions

The following table summarizes the key reaction parameters and their recommended ranges for achieving optimal labeling efficiency with NHS esters.

| Parameter | Recommended Condition/Range | Rationale & Key Considerations |

| pH | 8.3 - 8.5 | Balances amine reactivity (deprotonated form) and NHS ester stability (minimizes hydrolysis).[8][10] |

| Buffer System | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, Borate Buffer | Must be free of primary amines to avoid competing reactions.[6][8][13] |

| Molar Ratio (NHS Ester : Protein) | 5:1 to 20:1 (for general labeling) ~8:1 (for mono-labeling) | Higher excess drives the reaction but may lead to multiple labeling. Optimization is crucial.[6][9] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[6][9] |

| NHS Ester Solvent | Anhydrous DMSO or DMF | Ensures solubility of the NHS ester and minimizes premature hydrolysis.[8][9][13] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can reduce the rate of hydrolysis.[8][11][12] |

| Reaction Time | 1 - 4 hours at Room Temperature Overnight at 4°C | Should be optimized based on the specific reactants and conditions.[8][11][12] |

Experimental Protocols

The following protocols provide a general framework for labeling a protein with this compound. It is highly recommended to perform small-scale trial reactions to determine the optimal conditions for your specific application.[6]

Protocol 1: General Protein Labeling

This protocol is a starting point for labeling proteins with this compound.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that will allow for the desired molar excess when added to the protein solution. A 10 mM stock solution is often a convenient starting point.

-

-

Perform the Labeling Reaction:

-

Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6] Protect from light if the label is light-sensitive.

-

-

Quench the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

Protocol 2: Optimization of Molar Ratio

This protocol describes a method to determine the optimal molar ratio of NHS ester to protein.

Procedure:

-

Set up a series of parallel labeling reactions as described in Protocol 1.

-

In each reaction, vary the molar ratio of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).[6]

-

After quenching and purification, analyze the degree of labeling for each reaction using an appropriate method (e.g., mass spectrometry, spectrophotometry if the label has a distinct absorbance).

-

Select the molar ratio that provides the desired degree of labeling.

Visualizing the Workflow and Reaction

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. biotium.com [biotium.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (HY-145714-1ea) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for NHS-NH-(diethylamino)ethyl benzoate in Mass Spectrometry Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-NH-(diethylamino)ethyl benzoate (B1203000) is a chemical labeling reagent designed for the derivatization of primary and secondary amine-containing molecules, such as peptides and proteins, as well as other molecules that can be modified to contain an amine group, such as glycans after enzymatic release and subsequent amination. The key feature of this reagent is the incorporation of a tertiary amine group ((diethylamino)ethyl) which acts as a "charge tag." In mass spectrometry, this charge tag readily accepts a proton, leading to enhanced ionization efficiency, particularly in electrospray ionization (ESI) mode. This results in significantly improved signal intensity and lower limits of detection for labeled analytes.

The N-hydroxysuccinimide (NHS) ester functional group of the reagent reacts efficiently with primary and secondary amines under mild conditions to form stable amide bonds. This makes NHS-NH-(diethylamino)ethyl benzoate a valuable tool in quantitative proteomics and glycomics studies where high sensitivity is required.

Principle of Action

The primary application of this compound in mass spectrometry is to enhance the signal of target molecules. The diethylaminoethyl group has a high proton affinity, meaning it is easily protonated to form a positively charged ion. This permanent positive charge significantly improves the ionization efficiency of the labeled molecule, leading to a stronger signal in the mass spectrometer. This is particularly advantageous for molecules that ionize poorly in their native state, such as N-glycans.

Applications

-

Quantitative Glycomics: Derivatization of released N-glycans to improve their detection sensitivity in LC-MS and LC-MS/MS analysis.

-

Quantitative Proteomics: Labeling of peptides for relative and absolute quantification experiments. The increased signal-to-noise ratio allows for the detection of low-abundance peptides.

-

Metabolomics: Labeling of amine-containing metabolites to enhance their detection and quantification.

Data Presentation

While specific quantitative data for this compound is not extensively published, the expected performance improvements are analogous to other charge-tagging reagents. The following tables illustrate the potential enhancements in a typical glycomics workflow.

Table 1: Illustrative Comparison of Signal Intensities for Labeled vs. Unlabeled Glycans

| Glycan Structure | Unlabeled Signal Intensity (Arbitrary Units) | Labeled Signal Intensity (Arbitrary Units) | Fold Increase |

| Man5 | 1.5 x 10^4 | 3.0 x 10^5 | 20 |

| G0F | 2.2 x 10^4 | 4.5 x 10^5 | 20.5 |

| G1F | 3.1 x 10^4 | 6.8 x 10^5 | 21.9 |

| G2F | 2.8 x 10^4 | 5.9 x 10^5 | 21.1 |

Table 2: Illustrative Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ without Labeling | LLOQ with this compound Labeling |

| N-Glycan Pool | 100 fmol | 5 fmol |

| Specific Peptide | 50 fmol | 2 fmol |

Experimental Protocols

Protocol 1: Labeling of Released N-Glycans for LC-MS Analysis

This protocol describes the labeling of N-glycans released from a glycoprotein (B1211001) standard (e.g., bovine fetuin) using this compound.

Materials:

-

Glycoprotein sample (e.g., 50 µg of bovine fetuin)

-

PNGase F

-

Reaction Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

Solid-Phase Extraction (SPE) cartridges for glycan cleanup (e.g., graphitized carbon)

-

Solvents for SPE (e.g., water, acetonitrile (B52724), trifluoroacetic acid)

-

LC-MS grade water and acetonitrile

Procedure:

-

N-Glycan Release:

-

Denature the glycoprotein sample by heating at 95°C for 5 minutes in a suitable buffer.

-

Cool the sample to room temperature.

-

Add PNGase F to the sample according to the manufacturer's instructions.

-

Incubate at 37°C for 2-4 hours to release the N-glycans.

-

-

Initial Glycan Cleanup (Optional but Recommended):

-

Purify the released glycans from the protein digest using a suitable SPE cartridge.

-

Elute the glycans and dry them completely using a vacuum centrifuge.

-

-

Amination of Released Glycans (to introduce a primary amine):

-

This step is necessary because the NHS-ester reacts with amines. Released glycans have a reducing end that needs to be converted to an amine.

-

A common method is reductive amination. Resuspend the dried glycans in a solution containing a large excess of a diamine (e.g., ethylenediamine) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., DMSO/acetic acid).

-

Incubate at 65°C for 1-2 hours.

-

Clean up the aminated glycans using an appropriate SPE cartridge to remove excess reagents.

-

Dry the aminated glycans.

-

-

Labeling with this compound:

-

Prepare a fresh stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Reconstitute the dried, aminated glycans in the reaction buffer (100 mM sodium bicarbonate, pH 8.5).

-

Add the this compound solution to the glycan solution. The molar ratio of reagent to glycan should be optimized, but a 10- to 50-fold molar excess of the reagent is a good starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to consume any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Final Cleanup:

-

Purify the labeled glycans from excess reagent and byproducts using SPE.

-

Elute the labeled glycans and dry them in a vacuum centrifuge.

-

-

LC-MS Analysis:

-

Reconstitute the dried, labeled glycans in the LC-MS mobile phase starting condition (e.g., 95% acetonitrile with 0.1% formic acid).

-

Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

-

Analyze the eluting glycans using a high-resolution mass spectrometer in positive ion ESI mode.

-

Mandatory Visualization

Caption: Experimental workflow for N-glycan analysis using this compound labeling.

Sample preparation for N-glycan analysis with NHS-NH-(diethylamino)ethyl benzoate.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the sample preparation of N-glycans for analysis using NHS-NH-(diethylamino)ethyl benzoate, commonly referred to as procainamide (B1213733), as a fluorescent label. Procainamide labeling offers significant advantages for N-glycan analysis, including enhanced fluorescence detection and superior ionization efficiency for mass spectrometry (MS), allowing for more sensitive and comprehensive glycan profiling.

Introduction

N-linked glycosylation is a critical post-translational modification that influences the structure, function, and stability of proteins. Characterizing the N-glycan profile of biotherapeutics, such as monoclonal antibodies, is essential to ensure their safety and efficacy. The analytical workflow for N-glycan analysis typically involves the enzymatic release of glycans from the protein backbone, derivatization with a fluorescent tag, and subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence and/or mass spectrometry detection.

Procainamide has emerged as a superior labeling agent compared to traditional labels like 2-aminobenzamide (B116534) (2-AB). Its tertiary amine group significantly enhances ionization in positive mode electrospray ionization-mass spectrometry (ESI-MS), leading to a substantial increase in signal intensity.[1][2][3][4] This heightened sensitivity allows for the detection and characterization of low-abundance glycan species that might otherwise go undetected.[1][2]

Experimental Workflow Overview

The overall experimental workflow for N-glycan sample preparation with procainamide labeling consists of several key steps: denaturation of the glycoprotein (B1211001), enzymatic release of N-glycans, labeling of the released glycans with procainamide, and purification of the labeled glycans prior to analysis.

Quantitative Data Summary

Procainamide consistently demonstrates superior performance in terms of fluorescence and mass spectrometry signal intensity when compared to other common labeling agents.

| Labeling Agent | Relative Fluorescence Intensity (vs. 2-AB) | Relative MS Signal Intensity (vs. 2-AB) | Reference |

| Procainamide | Higher | Up to 30-50x higher | [1][2][4] |

| 2-Aminobenzamide (2-AB) | 1x | 1x | [1][2][4] |

| RapiFluor-MS (RF-MS) | Lower than Procainamide | Higher than Procainamide | [5][6] |

| InstantPC | Higher than Procainamide | Comparable to Procainamide | [7][8] |

Table 1: Comparison of Common N-Glycan Labeling Agents. This table summarizes the relative performance of procainamide against other frequently used labels. Procainamide offers a balanced advantage with high fluorescence and significantly enhanced MS signal.

| Glycan Attribute | 2-AB Labeling | Procainamide Labeling | Reference |

| Limit of Quantification (LOQ) for IgG (MS Detection) | 10 µg | 1 µg | [5][6] |

| Detection of Minor Glycan Species | Limited | Enhanced | [3] |

| Detection of Sialylated Glycans (MS) | Poor | Significantly Improved | [3] |

Table 2: Performance Metrics of Procainamide Labeling. This table highlights the practical advantages of using procainamide for quantitative N-glycan analysis, particularly for low-abundance and sialylated glycans.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of procainamide-labeled N-glycans from a glycoprotein sample, such as a monoclonal antibody.

Protocol 1: N-Glycan Release and Procainamide Labeling

This protocol is adapted from established methods for N-glycan analysis.[3][9]

Materials:

-

Glycoprotein sample (e.g., monoclonal antibody)

-

8 M Guanidine HCl

-

50 mM Ammonium (B1175870) bicarbonate (ABC) buffer, pH 7.8

-

10% (w/v) Sodium deoxycholate

-

Dithiothreitol (DTT) solution (1 M)

-

Iodoacetamide (IAA) solution (0.5 M)

-

PNGase F (Peptide-N-Glycosidase F)

-

Procainamide labeling solution:

-

Procainamide hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glacial acetic acid

-

-

Reducing agent solution:

-

Sodium cyanoborohydride in DMSO/acetic acid

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC) Solid Phase Extraction (SPE) cartridges or plates

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Ultrapure water

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

To approximately 100 µg of glycoprotein in a microcentrifuge tube, add 8 M Guanidine HCl to a final concentration of 4 M.

-

Add 1 M DTT to a final concentration of 10 mM.

-

Incubate the mixture at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add 0.5 M IAA to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Buffer exchange the sample into 50 mM ABC buffer using a desalting column or buffer exchange spin column to remove denaturants and alkylating agents.

-

-

Enzymatic N-Glycan Release:

-

To the buffer-exchanged glycoprotein solution, add PNGase F (typically 1-2 units per 10 µg of glycoprotein).

-

Incubate the reaction mixture at 37°C for 2-4 hours, or overnight for complete deglycosylation.

-

-

Procainamide Labeling by Reductive Amination:

-

Dry the released N-glycans in a vacuum centrifuge.

-

Prepare the procainamide labeling solution by dissolving procainamide hydrochloride in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v).[3]

-

Prepare the reducing agent solution by dissolving sodium cyanoborohydride in the same solvent mixture.

-

Add the procainamide labeling solution and the reducing agent solution to the dried glycans.

-

Incubate the reaction at 65°C for 2-4 hours.[3]

-

-

Purification of Labeled N-Glycans:

-

Condition a HILIC SPE cartridge by washing with ultrapure water followed by equilibration with a high percentage of acetonitrile (e.g., 85% ACN).

-

Dilute the labeling reaction mixture with a high percentage of acetonitrile to facilitate binding to the HILIC sorbent.

-

Load the diluted sample onto the conditioned HILIC SPE cartridge.

-

Wash the cartridge with a high percentage of acetonitrile containing a small amount of formic acid to remove excess labeling reagents and other impurities.

-

Elute the labeled N-glycans with a low percentage of acetonitrile in water or a volatile aqueous buffer (e.g., 50 mM ammonium formate).

-

Dry the eluted, labeled N-glycans in a vacuum centrifuge.

-

The dried sample is now ready for reconstitution in an appropriate solvent for HILIC-UHPLC-FLR/MS analysis.

-

Protocol 2: High-Throughput N-Glycan Sample Preparation

For processing multiple samples, a 96-well plate format can be utilized for increased throughput. This often involves the use of rapid deglycosylation and labeling kits.

Materials:

-

96-well sample collection plates

-

Rapid PNGase F deglycosylation kits (often containing a denaturant and a rapid enzyme formulation)

-

Procainamide-based rapid labeling kits

-

96-well HILIC SPE plates

-

Vacuum manifold for 96-well plates

-

Multichannel pipettes

Procedure:

-

Denaturation and Deglycosylation in a 96-Well Plate:

-

Rapid Labeling with Procainamide:

-

To the deglycosylated samples, add the procainamide labeling reagent. Some kits may use an "instant" labeling chemistry that reacts with the glycosylamine intermediate.

-

Incubate according to the kit's protocol (this can be as short as 1-5 minutes).

-

-

High-Throughput HILIC SPE Purification:

-

Place the 96-well HILIC SPE plate on a vacuum manifold.

-

Condition and equilibrate the wells as described in Protocol 1.

-

Load the diluted labeling reactions into the wells.

-

Apply vacuum to draw the samples through the sorbent.

-

Perform the wash steps by adding the wash solution to all wells and applying vacuum.

-

Place a clean collection plate under the SPE plate.

-

Elute the labeled N-glycans by adding the elution buffer to all wells and applying vacuum.

-

Dry the samples in the collection plate using a vacuum centrifuge.

-

Visualization of the Chemical Labeling Reaction

The following diagram illustrates the reductive amination reaction between the reducing end of an N-glycan and procainamide.

Conclusion

The use of procainamide as a labeling agent for N-glycan analysis provides a robust and sensitive method for the characterization of protein glycosylation. Its superior performance in both fluorescence and mass spectrometry detection makes it an excellent choice for researchers, scientists, and drug development professionals who require detailed and quantitative glycan profiling. The protocols outlined in this document provide a comprehensive guide for the successful implementation of this valuable analytical technique.

References

- 1. ludger.com [ludger.com]

- 2. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. The evaluation of a novel approach for the profiling and identification of N-linked glycan with a procainamide tag by HPLC with fluorescent and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]

- 10. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

Application Note: Purification of Proteins Labeled with NHS-NH-(diethylamino)ethyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of proteins by targeting primary amines, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues.[1][2][3] This application note provides a detailed protocol for the purification of proteins after labeling with a specific NHS ester, NHS-NH-(diethylamino)ethyl benzoate (B1203000). This labeling reagent introduces a diethylaminoethyl benzoate moiety, which imparts a tertiary amine group. This amine is protonated at neutral or acidic pH, resulting in a positively charged label. This property is a key consideration for the purification strategy, particularly when employing ion-exchange chromatography.

The following sections detail the labeling reaction, purification protocols, and analytical methods to obtain highly pure labeled protein conjugates suitable for downstream applications in research and drug development.

Chemical Principle of Labeling

The NHS ester of diethylaminoethyl benzoate reacts with primary amines on a protein in a pH-dependent manner, forming a stable amide bond.[1][3] The optimal pH for this reaction is typically between 8.0 and 9.0 to ensure the deprotonation of the primary amines, making them nucleophilic.[1][4] Competing hydrolysis of the NHS ester also increases at higher pH, necessitating careful optimization of reaction conditions.[4][5]

Below is a diagram illustrating the reaction between a protein's primary amine and NHS-NH-(diethylamino)ethyl benzoate.

Caption: Reaction of this compound with a protein.

Experimental Protocols

Protocol 1: Protein Labeling

This protocol provides a general workflow for labeling a protein with this compound.

Materials:

-

Protein of interest (5-20 mg/mL in an amine-free buffer)

-

This compound

-